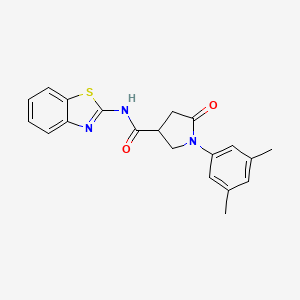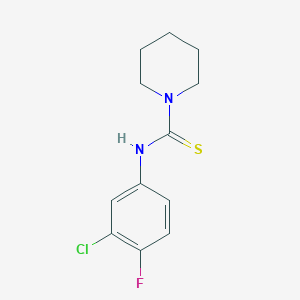![molecular formula C27H45NO2 B15151234 6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol](/img/structure/B15151234.png)
6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hupehenine is a steroidal alkaloid derived from the bulbs of Fritillaria hupehensis, a perennial herb of the Liliaceae family. This compound has been traditionally used in Chinese medicine for its antitussive and expectorant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hupehenine involves the extraction of total alkaloids from Fritillaria hupehensis using high-pressure liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) . The specific synthetic routes and reaction conditions for hupehenine are not extensively documented in the literature.
Industrial Production Methods: the extraction and purification processes typically involve the use of advanced chromatographic techniques to isolate the compound from the total alkaloid content of Fritillaria hupehensis .
Chemical Reactions Analysis
Types of Reactions: Hupehenine undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions are not extensively detailed in the available literature.
Common Reagents and Conditions: Common reagents used in the reactions involving hupehenine include oxidizing agents, reducing agents, and various solvents
Major Products Formed: The major products formed from the reactions of hupehenine are not extensively detailed in the literature. it is known that hupehenine can be converted into various derivatives through chemical modifications .
Scientific Research Applications
Hupehenine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, hupehenine is studied for its unique chemical properties and potential as a precursor for the synthesis of other bioactive compounds . In biology, hupehenine is investigated for its effects on cellular processes and its potential as a therapeutic agent . In medicine, hupehenine is explored for its antitussive and expectorant properties, as well as its potential use in the treatment of neurodegenerative diseases . In industry, hupehenine is used in the development of pharmaceuticals and other bioactive products .
Mechanism of Action
The mechanism of action of hupehenine involves its interaction with specific molecular targets and pathways. Hupehenine is known to inhibit the enzyme acetylcholinesterase, similar to other pharmaceutical drugs used to treat Alzheimer’s disease . This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and reduce symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Hupehenine is similar to other steroidal alkaloids such as peimine, peiminine, and peimisine . These compounds share similar chemical structures and biological activities. hupehenine is unique in its specific molecular interactions and potential therapeutic applications . The comparison of hupehenine with these similar compounds highlights its distinct properties and potential advantages in various scientific and medical applications .
Properties
IUPAC Name |
6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-26,29-30H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMWYOKGHGSVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dimethylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15151153.png)
![1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15151161.png)
![4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B15151169.png)
![Dimethyl 1,2,6-trimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15151174.png)
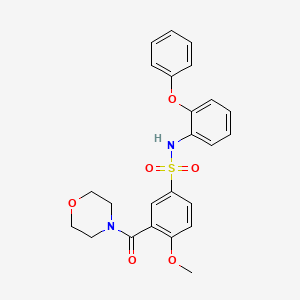
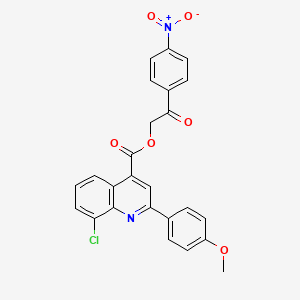
![Bis[amino(phenyl)methyl]phosphinic acid](/img/structure/B15151197.png)
![N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B15151202.png)
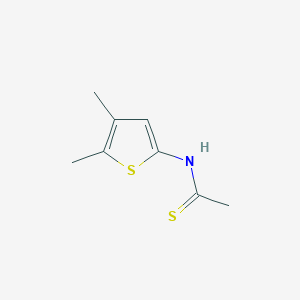
![N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B15151221.png)
![2-methylpropyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B15151223.png)
